molecular formula C10H13NO3 B12075992 N-Ethyl-4-hydroxy-2-methoxybenzamide

N-Ethyl-4-hydroxy-2-methoxybenzamide

Cat. No.: B12075992
M. Wt: 195.21 g/mol
InChI Key: LEUMYXJFQTYNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-4-hydroxy-2-methoxybenzamide is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzamide, characterized by the presence of an ethyl group, a hydroxyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-hydroxy-2-methoxybenzamide typically involves the reaction of 4-hydroxy-2-methoxybenzoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-hydroxy-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of N-Ethyl-4-methoxy-2-benzoquinone.

    Reduction: Formation of N-Ethyl-4-hydroxy-2-methoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-4-hydroxy-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-4-hydroxy-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-4-methoxybenzamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    N-Ethyl-2-hydroxy-4-methoxybenzamide: Similar structure but with different positioning of the hydroxyl group, leading to variations in chemical properties and applications.

    N-Ethyl-4-hydroxybenzamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

N-Ethyl-4-hydroxy-2-methoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups on the benzene ring allows for diverse chemical reactivity and potential for various applications in research and industry.

Biological Activity

N-Ethyl-4-hydroxy-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antiproliferative, antibacterial, and antioxidative activities, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of 4-hydroxy-2-methoxybenzoic acid derivatives with ethyl amines. The synthesis typically involves:

  • Formation of the amide bond : Reacting 4-hydroxy-2-methoxybenzoic acid with ethyl amine in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Purification : The product is purified using recrystallization or chromatography techniques.

Antiproliferative Activity

This compound has shown notable antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-73.1
HCT1163.7
HEK2935.3
Other LinesVaries

The compound demonstrated selective cytotoxicity towards MCF-7 breast cancer cells, indicating its potential as a therapeutic agent in cancer treatment. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways.

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial activity. The minimal inhibitory concentration (MIC) against various bacterial strains is summarized below:

Bacterial Strain MIC (µM) Activity
Staphylococcus aureus32Moderate activity
Enterococcus faecalis8Selective activity
Escherichia coli16Moderate activity

These findings suggest that the compound may be effective in treating infections caused by Gram-positive bacteria, particularly Enterococcus faecalis, which is known for its resistance to many antibiotics.

Antioxidative Activity

This compound has also been evaluated for its antioxidative properties. The compound's ability to scavenge free radicals was assessed using various assays, including DPPH and ABTS tests. Results indicate that it possesses significant antioxidative capacity, which contributes to its overall biological profile.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Cancer Cell Lines : A recent study evaluated the compound's effects on MCF-7 cells, revealing that it induced cell cycle arrest and apoptosis through mitochondrial pathways, thereby supporting its use as an anticancer agent .
  • Antibacterial Properties : Another investigation focused on its antibacterial efficacy against multidrug-resistant strains, showing promising results that warrant further exploration in clinical settings .
  • Antioxidative Mechanisms : Research highlighted the compound's role in modulating oxidative stress markers in vitro, suggesting potential applications in neuroprotective therapies .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-ethyl-4-hydroxy-2-methoxybenzamide

InChI

InChI=1S/C10H13NO3/c1-3-11-10(13)8-5-4-7(12)6-9(8)14-2/h4-6,12H,3H2,1-2H3,(H,11,13)

InChI Key

LEUMYXJFQTYNBZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.